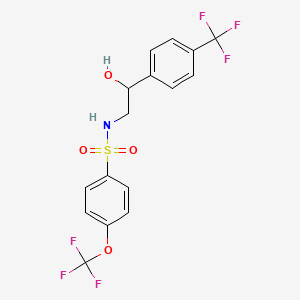
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13F6NO4S and its molecular weight is 429.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity that has garnered interest in pharmacological research. This compound is characterized by its unique trifluoromethyl and trifluoromethoxy substituents, which contribute to its biological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C16H15F6N1O3S
- Molecular Weight : 393.35 g/mol
Structural Features
- Trifluoromethyl Group : Enhances lipophilicity and may influence the interaction with biological targets.
- Hydroxyl Group : Potentially involved in hydrogen bonding, enhancing solubility and bioavailability.
- Sulfonamide Moiety : Commonly associated with antibacterial activity.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit antimicrobial activity. The presence of the sulfonamide group is critical for this effect, as it mimics para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis.
Enzyme Inhibition
Studies have shown that similar compounds can act as inhibitors of various enzymes, including:
- Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced folate levels, impacting cell proliferation.
- Carbonic Anhydrase : Implicated in various physiological processes, including acid-base balance and fluid secretion.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of sulfonamide compounds showed significant activity against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Effects : Certain derivatives exhibited neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which is beneficial in neurodegenerative disorders like Alzheimer's disease.
In Vitro Studies
In vitro assays have illustrated that the compound exhibits:
- IC50 Values : Reflecting the concentration required to inhibit 50% of enzyme activity. For example, some related compounds have shown IC50 values ranging from 10 μM to 30 μM against AChE.
Data Table of Biological Activities
The biological activity of this compound can be attributed to:
- Competitive Inhibition : Competes with PABA for binding sites on bacterial enzymes.
- Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with target enzymes, enhancing binding affinity.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO4S/c17-15(18,19)11-3-1-10(2-4-11)14(24)9-23-28(25,26)13-7-5-12(6-8-13)27-16(20,21)22/h1-8,14,23-24H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWPNMVRTVJNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














